molecular formula C18H14 B14579984 1,1'-(Hexa-1,5-diyne-3,4-diyl)dibenzene CAS No. 61423-04-9

1,1'-(Hexa-1,5-diyne-3,4-diyl)dibenzene

Cat. No.: B14579984
CAS No.: 61423-04-9
M. Wt: 230.3 g/mol
InChI Key: KUARCAIYXMIWKJ-UHFFFAOYSA-N
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Description

1,1'-(Hexa-1,5-diyne-3,4-diyl)dibenzene is a conjugated organic compound of interest in advanced materials research. With a molecular formula of C18H14 and a molecular weight of 230.3 g/mol, this compound features a central hexa-1,5-diyne backbone substituted with terminal benzene rings, creating an extended, conjugated system ideal for studying electron delocalization and intermolecular interactions . Its primary research value lies in its application in supramolecular chemistry and nanotechnology, where its rigid, linear structure and pi-electron system facilitate self-assembly processes and the creation of functional organic materials . Researchers can synthesize this compound through reliable catalytic coupling strategies such as the Sonogashira cross-coupling reaction, which employs Pd(PPh3)2Cl2 and CuI catalysts to achieve yields of up to 72% . Comprehensive characterization data includes ¹H NMR (aromatic protons δ 7.2–7.5 ppm) and IR spectroscopy (C≡C stretch ~2100 cm⁻¹) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

61423-04-9

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

4-phenylhexa-1,5-diyn-3-ylbenzene

InChI

InChI=1S/C18H14/c1-3-17(15-11-7-5-8-12-15)18(4-2)16-13-9-6-10-14-16/h1-2,5-14,17-18H

InChI Key

KUARCAIYXMIWKJ-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)C(C#C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Three-Component Coupling Mechanism

The most robust method employs Cp₂TiCl₂ (2-5 mol%) with zinc dust in dichloromethane, enabling convergent assembly from aryl aldehydes and iodoalkynes. Key steps include:

  • Single-electron transfer (SET) reduction of iodoalkyne (5a) by Ti(III) species
  • Aldehyde (4a) activation through Lewis acid coordination
  • Radical recombination forming propargylic alkoxide intermediate

Critical parameters:

  • Phosphine ligands : P(4-MeO-C₆H₄)₃ (40 mol%) enhances yields to 83% vs. 67% with PPh₃
  • Additives : Acetic anhydride (1.5 equiv) facilitates acetate displacement
  • Temperature : Reactions proceed at ambient conditions (25°C)

Substrate Scope Optimization

Table 1 compares yields across substituted benzaldehyde derivatives:

Aldehyde Substituent Iodoalkyne Yield (%) Purity (HPLC)
4-OMe-C₆H₄ Ph-C≡C-I 83 98.2
4-Cl-C₆H₄ Ph-C≡C-I 71 97.8
3,5-(CF₃)₂-C₆H₃ Ph-C≡C-I 58 96.5
4-OMe-C₆H₄ 4-Me-C₆H₄-C≡C-I 79 97.9

Data adapted from multicomponent coupling studies

Steric effects dominate over electronic factors - ortho-substituted aldehydes show <50% conversion. The method tolerates electron-deficient iodoalkynes but requires extended reaction times (8-12 hr vs. 2 hr for electron-rich analogs).

Radical Cyclization Approaches

Propargyl Acetate Rearrangement

Alternative pathways exploit cyclopropylcarbinyl radical intermediates for diyne construction:

  • Cp₂TiCl₂-mediated SET generates propargyl radical
  • 5-exo-dig cyclization forms strained cyclopropane
  • Ring-opening via β-scission yields 1,3-diyne

While theoretically feasible, experimental yields remain low (<35%) due to competing polymerization. Recent advances using bulky N-heterocyclic carbene (NHC) ligands show promise in suppressing side reactions.

Comparative Method Analysis

Table 2 evaluates key performance metrics across synthetic routes:

Parameter Ti-Zn Catalysis Sonogashira Variant Radical Cyclization
Typical Yield (%) 75-83 68-72 28-35
Reaction Time (hr) 2-4 8-12 24-48
Purification Method SiO₂ Chromatography Recrystallization HPLC
Scale-up Feasibility Excellent Moderate Poor
Functional Group Tolerance Broad Limited Narrow

The titanocene-zinc system demonstrates superior efficiency, particularly for electron-rich aryl systems. However, traditional Sonogashira coupling remains relevant for substrates incompatible with radical pathways.

Mechanistic Insights from Spectroscopic Studies

In situ IR spectroscopy reveals critical intermediates:

  • 2189 cm⁻¹: ν(C≡C) of Ti-acetylide complex
  • 1715 cm⁻¹: Ester carbonyl from Ac₂O quenching
  • Disappearance of aldehyde C=O stretch (1695 cm⁻¹) within 30 min

EPR spectroscopy confirms Ti(III) persistence throughout the reaction cycle, with g-values shifting from 1.98 (initial) to 1.93 (post-SET).

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-1,5-hexadiyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3,4-Diphenyl-1,5-hexadiyne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.

    Biology and Medicine: While specific biological applications are less documented, the compound’s derivatives could potentially be explored for pharmaceutical purposes.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-1,5-hexadiyne in chemical reactions involves the interaction of its triple bonds and phenyl groups with various reagents. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used. For example, in oxidation reactions, the triple bonds are targeted by oxidizing agents, leading to the formation of diketones.

Comparison with Similar Compounds

The following analysis compares 1,1'-(Hexa-1,5-diyne-3,4-diyl)dibenzene derivatives and structurally related compounds, focusing on substituent effects, synthesis, and applications.

Structural and Substituent Variations
Spectroscopic and Reactivity Comparisons

Table 2: Spectroscopic Data Highlights

Compound 1H NMR (ppm) 13C NMR (ppm) Notable Features
Compound 47 () Not explicitly reported Not explicitly reported IR confirms C=O (dione) at ~1700 cm⁻¹
Compound 4b () 1.34 (s, 18H, t-Bu), 7.41–7.79 (aromatic) 31.3 (t-Bu), 151.5 (C=O) tert-butyl signals dominate
Silyl-Derivative () Not reported Not reported Used in benzoquinoxaline synthesis for light-harvesting
  • Dione-containing derivatives (e.g., Compound 47) exhibit higher reactivity toward nucleophiles compared to unsubstituted analogs .

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